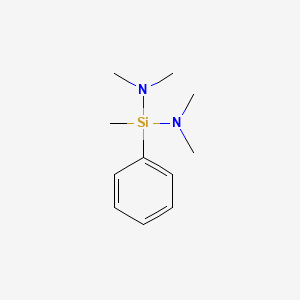
Bis(dimethylamino)methylphenylsilane
Vue d'ensemble
Description
“Bis(dimethylamino)methylphenylsilane” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was synthesized by reacting with bis(4-carboxyphenyl)R1R2 silane derivatives . The reaction to obtain the diamine started from the respective diphenol and was developed in two steps .Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
The compound has been used in the synthesis of new poly(amide)s (PAs). These polymers contain two diphenylsilane (Ph–Si–Ph) and oxyether moieties in their repetitive unit .Physical And Chemical Properties Analysis
The molecular formula of the compound is C11H20N2Si and it has a molecular weight of 208.38 . Other physical and chemical properties like boiling point, density, refractive index, and flash point are also available .Applications De Recherche Scientifique
Oxysilane Polymers
A study by Pittman, Patterson, & Mcmanus (1976) focused on the synthesis and properties of oxysilane polymers. They explored the solution polycondensation of bis(dimethylaminosilanes) with 1,4-bis(hydroxydimethylsilyl)benzene, where bis(dimethylamino)methylphenylsilane was one of the bis(dimethylaminosilanes) used. This study provided a detailed and systematic description of this polycondensation, exploring its potential as an alternative to disilanol or disilanol-dichlorosilane condensation routes.
Silicon Carbonitride Films
Blaszczyk-Lezak et al. (2007) utilized bis(dimethylamino)methylsilane in the synthesis of silicon carbonitride (Si:C:N) films via remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) (Blaszczyk-Lezak et al., 2007). The study examined the effect of thermal activation on the RP-CVD process and the resulting film growth rate and yield at different substrate temperatures.
Plasma Polymerization
The plasma polymerization of bis(dimethylamino)methylsilane was investigated by Inagaki & Oh-Ishi (1985). They analyzed the polymer deposition rate, chemical composition, and transformations of methylamino groups in the resulting polymers. Their findings suggested that vinyl and methyl substituents contribute to polymer formation, whereas hydrogen substituents disturb it.
Optoelectronic Devices
Wu, Lin, & Liou (2019) explored the use of bis(dimethylamino)methylphenylsilane in the development of triarylamine derivatives for application in optoelectronic devices (Wu et al., 2019). They synthesized triphenylamine-based derivatives with dimethylamino substituents and examined their optical and electrochromic behaviors, demonstrating their potential in electrochromic and electrofluorochromic devices.
Lewis Acid Catalysts
Mehendale et al. (2006) studied bis((dimethylamino)methyl)phenyl (NCN-pincer) palladium(II) and platinum(II) complexes as Lewis acid catalysts (Mehendale et al., 2006). They grafted these complexes onto silica and tested their activity in the aldol reaction, demonstrating their potential as catalysts.
Safety And Hazards
Propriétés
IUPAC Name |
N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSUYTOTVCEJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)methylphenylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



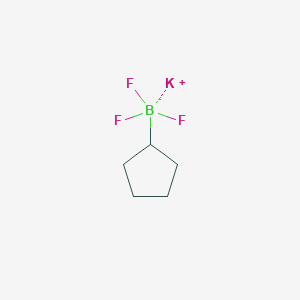
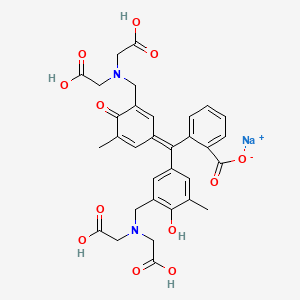
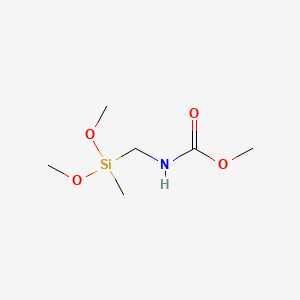
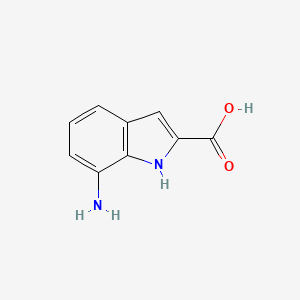
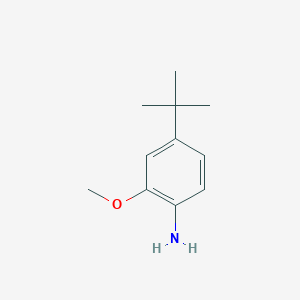
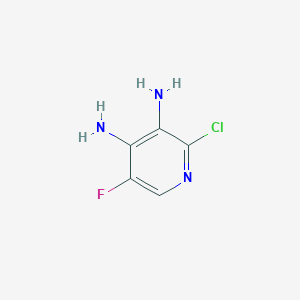
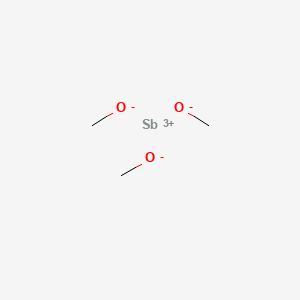
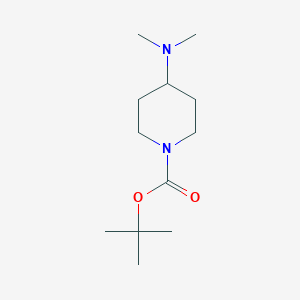
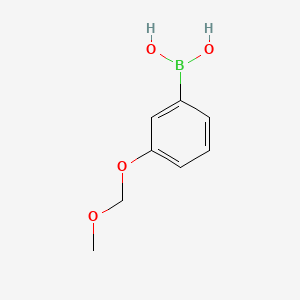
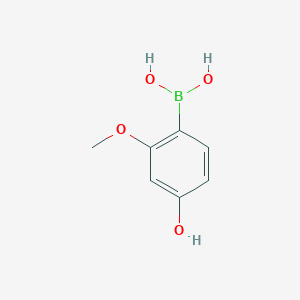
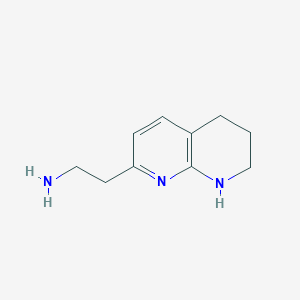
![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)
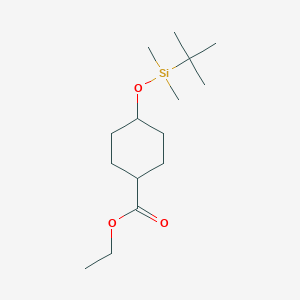
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)